![molecular formula C10H13ClN2O3 B12604408 Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester CAS No. 880256-04-2](/img/structure/B12604408.png)
Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester is a chemical compound with a complex structure that includes a pyridine ring substituted with a chlorine atom and a carbamate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester typically involves the reaction of 6-chloro-3-pyridinemethanol with 2-methoxyethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The starting materials are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize the efficiency and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in biochemical pathways and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (6-chloro-3-pyridinyl)-, methyl ester
- Carbamic acid, (6-chloro-3-pyridinyl)-, ethyl ester
- Carbamic acid, (6-chloro-3-pyridinyl)-, propyl ester
Uniqueness
Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester is unique due to the presence of the 2-methoxyethyl ester group, which imparts specific chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds with different ester groups.
Propriétés
Numéro CAS |
880256-04-2 |
|---|---|
Formule moléculaire |
C10H13ClN2O3 |
Poids moléculaire |
244.67 g/mol |
Nom IUPAC |
2-methoxyethyl N-[(6-chloropyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C10H13ClN2O3/c1-15-4-5-16-10(14)13-7-8-2-3-9(11)12-6-8/h2-3,6H,4-5,7H2,1H3,(H,13,14) |
Clé InChI |
CAJAQUVNKJSISQ-UHFFFAOYSA-N |
SMILES canonique |
COCCOC(=O)NCC1=CN=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoate](/img/structure/B12604326.png)
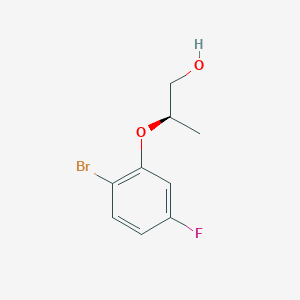
![N-Pyridin-3-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12604329.png)
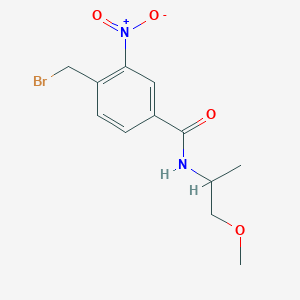
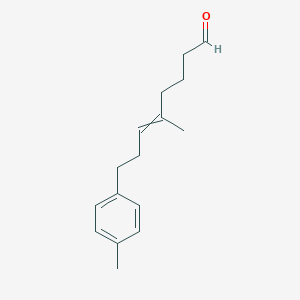

![1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene](/img/structure/B12604383.png)
silane](/img/structure/B12604387.png)
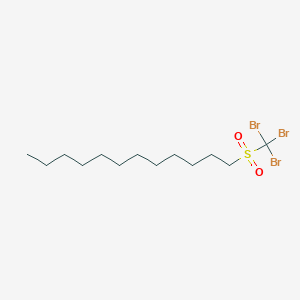
![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]sulfanyl}benzene](/img/structure/B12604401.png)
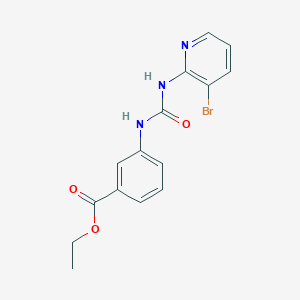
![[(3-Dodecylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12604424.png)
![Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12604429.png)

